

The Photophysical Landscape of B3PyMPM: A Technical Guide for Advanced Organic Electronics

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Compound of Interest

Compound Name: B3PyMPM

Cat. No.: B2992324

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Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (**B3PyMPM**), a key electron-deficient organic semiconductor. **B3PyMPM** is extensively utilized as an electron transport layer (ETL) and hole-blocking layer (HBL) material in high-performance Organic Light-Emitting Diodes (OLEDs).[1] Its unique molecular architecture and electronic characteristics also make it a critical component in thermally activated delayed fluorescence (TADF) devices, where it functions as an exciplex-forming co-host.[1][2] This document collates essential quantitative data, details standard experimental methodologies for its characterization, and presents visual workflows and mechanisms to elucidate its function in optoelectronic devices. The intended audience for this guide includes researchers, materials scientists, and professionals involved in the development of next-generation organic electronics and display technologies.

Core Properties of B3PyMPM

B3PyMPM is an isomer of B2PymPm and B4PymPm, featuring a 2-methylpyrimidine core with four pyridine pendants.[1] This structure imparts high thermal stability and specific electronic properties that are highly advantageous for OLED applications.

Chemical and Physical Data

The fundamental chemical and physical properties of **B3PyMPM** are summarized below. Its high melting point is indicative of its excellent thermal stability, which is crucial for maintaining material integrity during the vacuum deposition processes used in OLED manufacturing.[3]

Property	Value	Reference
Full Name	4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine	[1]
CAS Number	925425-96-3	[1]
Chemical Formula	C ₃₇ H ₂₆ N ₆	[1]
Molecular Weight	554.64 g/mol	[1]
Appearance	White powder/crystals	[1]
Purity (Sublimed)	>99.0% (HPLC)	[1]
Melting Point	326 °C	[1]

Photophysical and Electronic Data

The electronic properties of **B3PyMPM**, particularly its energy levels, are central to its function in OLEDs. The deep Highest Occupied Molecular Orbital (HOMO) level provides a significant barrier to prevent hole leakage, while the Lowest Unoccupied Molecular Orbital (LUMO) level facilitates efficient electron injection and transport.[3]

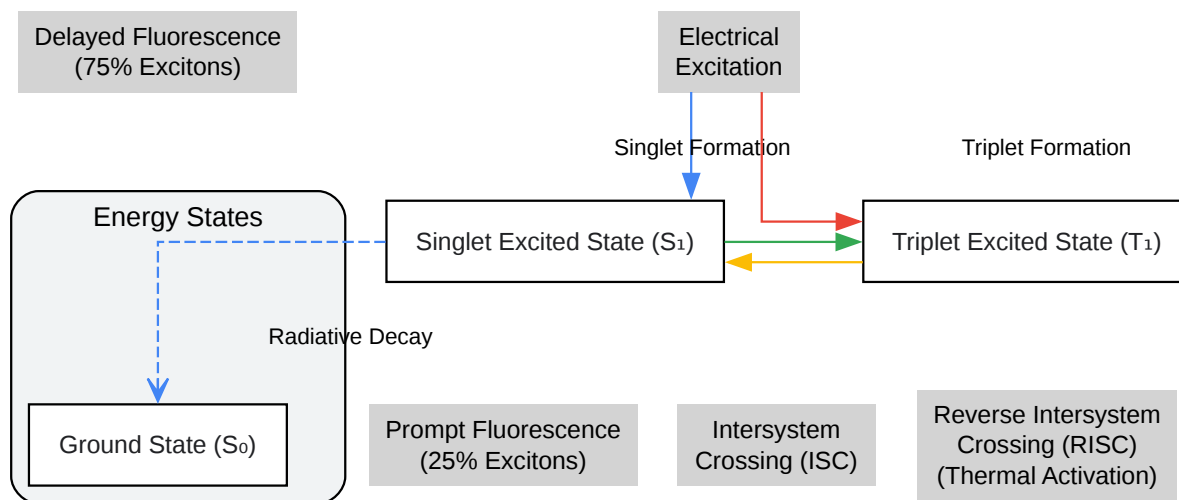
Parameter	Value (in Dichloromethane)	Reference(s)
Absorption Maximum (λ_{\max})	248 nm	[1]
Photoluminescence (PL)	Not reported for pristine film	[1]
Highest Occupied Molecular Orbital (HOMO)	-6.97 eV to -7.0 eV	[1][3]
Lowest Unoccupied Molecular Orbital (LUMO)	-3.5 eV to -3.53 eV	[1][3]
Triplet Energy (E _T)	3.08 eV	[1]

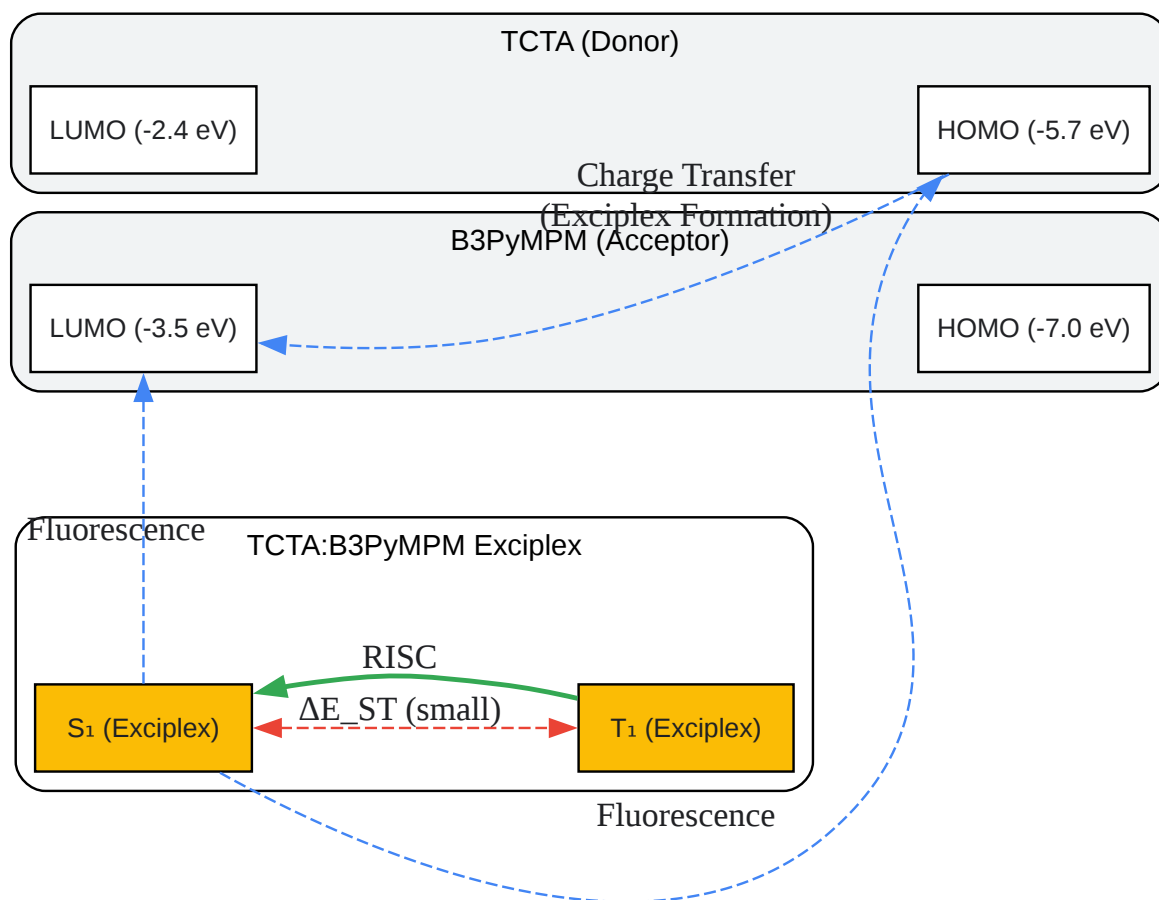
Role in Thermally Activated Delayed Fluorescence (TADF)

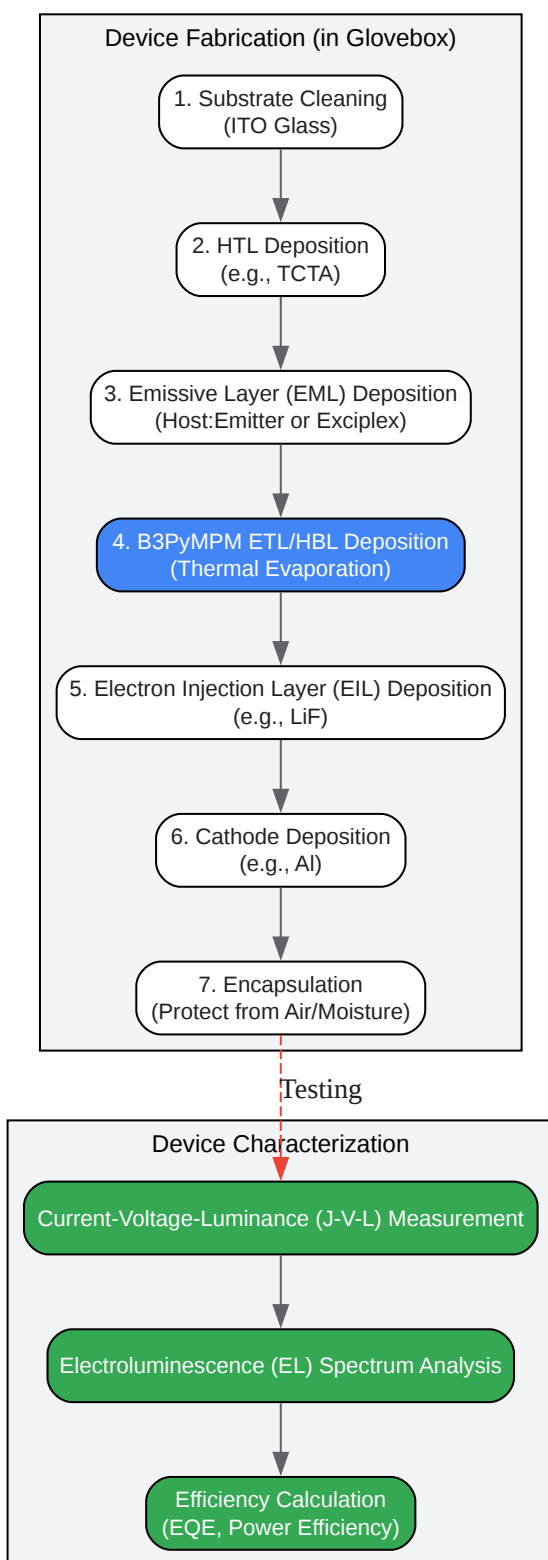
B3PyMPM plays a crucial role in third-generation OLEDs that utilize the TADF mechanism to achieve internal quantum efficiencies approaching 100%.^[4] In this context, it is not the primary emitter but acts as an electron-accepting co-host material, often paired with an electron-donating material like TCTA (Tris(4-carbazoyl-9-ylphenyl)amine).^[1]

The TADF Mechanism

The TADF process allows for the harvesting of non-emissive triplet excitons, which constitute approximately 75% of the excitons formed under electrical excitation in an OLED. This is achieved through a process called reverse intersystem crossing (RISC). For RISC to be efficient, the energy gap between the lowest singlet (S_1) and triplet (T_1) excited states (ΔE_{ST}) must be very small (typically < 0.2 eV), allowing thermal energy at room temperature to promote the up-conversion of triplet excitons to singlet excitons.^[4] These up-converted singlets can then decay radiatively, producing delayed fluorescence.







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